![molecular formula C20H27FN2O2S B2499849 1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2380100-60-5](/img/structure/B2499849.png)
1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, a fluorophenyl group, and a morpholinyl-thianyl moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring and the introduction of the fluorophenyl and morpholinyl-thianyl groups. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Fluorination: Introduction of the fluorophenyl group using reagents like N-fluorobenzenesulfonimide (NFSI).
Morpholinyl-thianyl group attachment: Utilizing morpholine and thiophene derivatives under specific conditions to attach the morpholinyl-thianyl moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to replace certain groups.
The major products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives with potentially different properties.
Scientific Research Applications
1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide can be compared with similar compounds such as:
1-(4-fluorophenyl)-4-(morpholin-4-yl)butan-1-one: Shares the fluorophenyl and morpholinyl groups but differs in the core structure.
1-(2-fluorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea: Contains similar functional groups but has a different central scaffold.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclopropane ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2S/c21-17-3-1-16(2-4-17)20(5-6-20)18(24)22-15-19(7-13-26-14-8-19)23-9-11-25-12-10-23/h1-4H,5-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDQQLHRKOCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3(CCSCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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